Evidence 1: PPD-Type Ginsenosides (Rh2) Show 60-Fold Higher GR Binding Affinity than Other Ginsenosides
In a direct head-to-head comparison of 13 ginsenosides and aglycones, Rh2 (a PPD-type) exhibited the most potent binding to the glucocorticoid receptor (GR) ligand-binding domain, with an IC50 of 15 ± 1 µM. In stark contrast, all other ginsenosides tested (including Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rh1, and Compound K) had IC50 values >100 µM, and PPT-type ginsenosides generally showed no significant binding. The positive control, dexamethasone, had an IC50 of 0.02 ± 0.01 µM [1].
| Evidence Dimension | Binding Affinity to Human Glucocorticoid Receptor (IC50) |
|---|---|
| Target Compound Data | Rh2 (PPD-type ginsenoside): IC50 = 15 ± 1 µM |
| Comparator Or Baseline | Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rh1, Compound K: IC50 > 100 µM; Dexamethasone: IC50 = 0.02 ± 0.01 µM |
| Quantified Difference | Rh2 is at least 6.7-fold more potent than other ginsenosides (15 µM vs >100 µM). The difference from dexamethasone is 750-fold (15 µM vs 0.02 µM). |
| Conditions | Fluorescence polarization-based competitive binding assay using human GRα ligand-binding domain (LBD). |
Why This Matters
This directly quantifies the critical role of the sugar moiety. A ginsenoside mixture with a higher concentration of the minor PPD-type ginsenoside Rh2 will have a fundamentally different, and more potent, interaction profile with the GR than one dominated by major ginsenosides like Rb1 or Rg1.
- [1] Hu C, et al. Comparative analysis of ginsenosides in human glucocorticoid receptor binding, transactivation, and transrepression. Eur J Pharmacol. 2017 Nov 15;815:501-511. View Source
